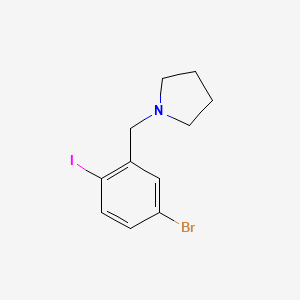

1-(5-Bromo-2-iodo-benzyl)-pyrrolidine

Description

1-(5-Bromo-2-iodo-benzyl)-pyrrolidine is a halogenated benzyl-pyrrolidine derivative. The compound features a pyrrolidine ring (a five-membered amine heterocycle) attached to a benzyl group substituted with bromine at position 5 and iodine at position 2. These halogens influence its electronic and steric properties, which may enhance binding affinity in drug-receptor interactions or serve as reactive sites for further functionalization .

Properties

IUPAC Name |

1-[(5-bromo-2-iodophenyl)methyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrIN/c12-10-3-4-11(13)9(7-10)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMINZBQVEKGBTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=C(C=CC(=C2)Br)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2-iodo-benzyl)-pyrrolidine can be synthesized through several synthetic routes. One common method involves the reaction of 5-bromo-2-iodobenzyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and large-scale reactors are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-iodo-benzyl)-pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

Reduction: Reduction reactions can be performed to reduce the halogenated benzene ring.

Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: 1-(5-Bromo-2-iodo-benzyl)-pyrrolidone

Reduction: this compound derivatives with reduced halogen content

Substitution: Substituted pyrrolidine derivatives

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "1-(5-Bromo-2-iodo-benzyl)-pyrrolidine":

Scientific Research Applications

- (5-Bromo-2-iodo-benzyl)-piperidine Derivatives:

- Piperidines are essential synthetic fragments in drug design, playing a significant role in the pharmaceutical industry .

- Newer derivatives are synthesized by incorporating different amines, potentially leading to novel drug combinations for cancer treatments .

- These derivatives have been studied for their anticancer activity on different cell lines, such as A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) .

- 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives:

- Synthesized by adding various amino groups and characterized using NMR and LC-MS .

- The anti-cancer activity of all the synthesized derivatives was studied on three different cell lines, A549 (lung cancer), HCT-116 (colon cancer), and MCF-7(breast cancer), using an MTT assay .

- Further evaluated for cell cycle and tubulin polymerization inhibitory activity .

- In-silico analysis for the same properties was performed using molecular docking using MM/GBSA and validated by RMSD .

- Nuclear Constitutive Androstane Receptor (CAR) Agonists:

- Magnetic Resonance Imaging (MRI):

- Magnetic nanoparticles are useful as contrast agents for MRI .

- Superparamagnetic iron oxide nanoparticles (SPIOs) influence MRI contrast and can be functionalized and size-tailored to adapt to various soft tissues .

- Paramagnetic contrast agents have been used for a long time .

- Contrast agents can enhance the contrast of magnetic resonance images of an object .

Mechanism of Action

The mechanism by which 1-(5-Bromo-2-iodo-benzyl)-pyrrolidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

The following structurally related benzyl-pyrrolidine derivatives are analyzed for comparative insights:

Structural and Chemical Properties

A comparison of molecular formulas, substituents, and key properties is summarized below:

Key Observations:

- Halogen Effects : Bromine and iodine in the target compound increase molecular weight and lipophilicity compared to analogs with lighter halogens (e.g., fluorine in ). Iodine’s larger atomic radius may enhance steric hindrance or serve as a heavy atom in crystallography.

- Nitro Groups: Compounds with nitro substituents (e.g., ) exhibit higher reactivity due to the electron-withdrawing nature of NO₂, making them suitable for further reduction or coupling reactions.

- Positional Isomerism: Substituent positions influence electronic distribution. For example, 5-bromo-2-iodo substitution (target compound) vs.

Biological Activity

1-(5-Bromo-2-iodo-benzyl)-pyrrolidine is a compound that belongs to the class of pyrrolidine derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of pyrrolidine with a substituted benzyl halide. The presence of halogen substituents, such as bromine and iodine, is significant as these groups can enhance the biological activity of the compound by influencing its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Pyrrolidine derivatives have shown promising antimicrobial properties. In vitro studies indicate that compounds with halogen substitutions exhibit enhanced antibacterial and antifungal activities. For instance, similar pyrrolidine derivatives demonstrated significant inhibition against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

Research has indicated that certain pyrrolidine derivatives possess anticancer activities. For example, compounds related to this compound have been evaluated for their cytotoxic effects on cancer cell lines. A study reported that modifications in the structure led to varying degrees of cytotoxicity against human cancer cell lines, suggesting a potential role in cancer therapy .

3. Neuropharmacological Effects

Pyrrolidine derivatives are also explored for their neuropharmacological effects, including analgesic and anti-inflammatory properties. The presence of specific substituents can modulate these effects, making them potential candidates for treating pain and inflammatory conditions .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:

- DNA Interaction: Some pyrrolidine derivatives are known to interact with DNA, potentially leading to alkylation of DNA bases and subsequent cytotoxic effects in cancer cells .

- Enzyme Inhibition: The compound may inhibit various enzymes involved in cellular processes, including those related to inflammation and cancer progression .

- Receptor Modulation: There is evidence suggesting that pyrrolidine compounds can act on neurotransmitter receptors, influencing neurochemical pathways .

Case Studies

Several studies have highlighted the biological activity of pyrrolidine derivatives:

- Study on Antimicrobial Activity: A recent study screened 248 monomeric alkaloids for antibacterial properties, revealing that halogenated pyrrolidines exhibited strong activity against multiple bacterial strains .

- Cytotoxicity Evaluation: Another research effort focused on evaluating the cytotoxicity of various pyrrolidine derivatives against HeLa and CaCo-2 cell lines, demonstrating significant dose-dependent effects .

Data Table: Biological Activities of Pyrrolidine Derivatives

| Activity Type | Compound Example | Target Organism/Cell Line | MIC/IC50 Value |

|---|---|---|---|

| Antibacterial | This compound | Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL | ||

| Anticancer | Similar Pyrrolidine Derivative | HeLa Cell Line | IC50 = 20 µM |

| CaCo-2 Cell Line | IC50 = 15 µM | ||

| Neuropharmacological | Various Pyrrolidine Derivatives | Pain Models | Varies by compound |

Q & A

Q. What are the common synthetic routes for preparing 1-(5-Bromo-2-iodo-benzyl)-pyrrolidine, and what challenges arise during halogenation?

Answer: The synthesis typically involves sequential halogenation of a benzyl-pyrrolidine precursor. For example, bromination may precede iodination due to iodine's lower reactivity in electrophilic substitution. A multi-step approach could include:

- Step 1: Bromination at the 5-position using NBS (N-bromosuccinimide) under radical or Lewis acid-catalyzed conditions.

- Step 2: Directed ortho-iodination via transition-metal catalysis (e.g., palladium or copper-mediated reactions) at the 2-position .

Challenges include avoiding over-halogenation, managing steric hindrance from the pyrrolidine moiety, and ensuring regioselectivity. Purification via flash chromatography or recrystallization is critical due to byproduct formation .

Q. Which spectroscopic methods are most effective for characterizing this compound, particularly in resolving heavy halogen effects?

Answer:

- NMR: NMR may show splitting patterns due to coupling with adjacent halogens. NMR helps identify deshielded carbons near bromine/iodine. However, iodine's quadrupolar moment can broaden signals, requiring high-field instruments or cryoprobes .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for verifying molecular ions (e.g., [M+H]) and isotopic patterns from bromine/iodine .

- X-ray Crystallography: Resolves regiochemistry and confirms halogen positioning, though crystallization may require co-crystallization agents due to steric bulk .

Q. How can researchers mitigate decomposition risks during storage of halogenated pyrrolidine derivatives?

Answer:

- Storage Conditions: Protect from light (halogens are photosensitive) and moisture. Use amber vials under inert gas (N/Ar) at –20°C.

- Stability Testing: Monitor via periodic HPLC or TLC to detect degradation products (e.g., dehalogenation or oxidation) .

- Additives: Stabilize with radical scavengers (e.g., BHT) in solution phases .

Advanced Research Questions

Q. What strategies address conflicting regioselectivity data in halogenation reactions for benzyl-pyrrolidine systems?

Answer: Contradictions in halogenation positions may stem from competing electronic (directing groups) vs. steric effects. Methodological approaches include:

- Computational Modeling: Use DFT calculations to predict reactive sites based on frontier molecular orbitals (e.g., HOMO-LUMO gaps at bromine/iodine positions) .

- Directed Functionalization: Introduce temporary directing groups (e.g., pyridine or carbonyl auxiliaries) to override steric biases .

- Kinetic vs. Thermodynamic Control: Adjust reaction temperature and time (e.g., low temps favor kinetic products) .

Q. How do the electronic effects of bromine and iodine influence the compound’s reactivity in cross-coupling reactions?

Answer:

- Bromine: Acts as a moderate leaving group in Suzuki-Miyaura couplings, requiring Pd catalysts (e.g., Pd(PPh)) and mild bases (KCO) .

- Iodine: More reactive in Sonogashira or Ullmann couplings due to weaker C–I bonds, but may necessitate lower temperatures to prevent side reactions .

- Competitive Effects: The electron-withdrawing nature of halogens deactivates the aromatic ring, slowing electrophilic substitutions but enhancing oxidative addition in metal-catalyzed reactions .

Q. What advanced techniques resolve enantiomeric excess (ee) in chiral derivatives of this compound?

Answer:

- Chiral HPLC: Use columns with chiral stationary phases (e.g., Chiralpak IC or OD-H) and optimize mobile phases (hexane/isopropanol) to separate enantiomers .

- Circular Dichroism (CD): Correlate CD spectra with computational models (e.g., time-dependent DFT) to assign absolute configurations .

- NMR Chiral Shift Reagents: Employ Eu(hfc) to induce splitting in or NMR signals .

Q. How can computational methods predict the biological activity or toxicity profile of this compound?

Answer:

- QSAR Modeling: Train models using datasets of structurally related pyrrolidine derivatives to predict binding affinities or ADMET properties .

- Docking Studies: Simulate interactions with target proteins (e.g., neurotransmitter receptors, given pyrrolidine’s prevalence in CNS-active compounds) .

- Toxicity Prediction: Use software like ProTox-II to assess potential hepatotoxicity or mutagenicity based on halogen substitution patterns .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported melting points or spectral data for this compound?

Answer:

- Purity Assessment: Compare HPLC retention times or HRMS data with literature. Impurities (e.g., residual solvents or byproducts) can alter physical properties .

- Crystalline Polymorphism: Characterize polymorphs via XRD or DSC to identify metastable vs. stable forms .

- Experimental Reproducibility: Standardize synthetic protocols (e.g., solvent purity, cooling rates) to minimize batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.